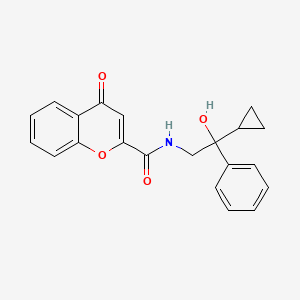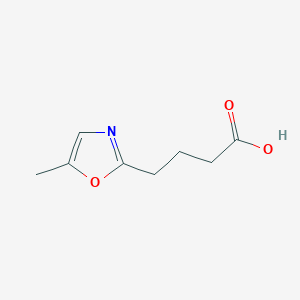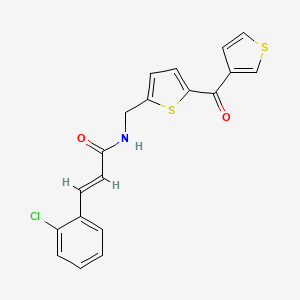
(E)-3-(2-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (E)-3-(2-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide, is a complex organic molecule that is likely to exhibit interesting physicochemical properties due to the presence of multiple aromatic systems and potential for various intermolecular interactions. While the provided papers do not directly discuss this compound, they do provide insights into similar acrylamide derivatives, which can be used to infer some aspects of the target compound's characteristics.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves a reaction between an aldehyde and an amide. For instance, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was synthesized via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . These methods suggest that the target compound could potentially be synthesized through a reaction involving a chlorophenyl aldehyde and a thiophene-containing amide, although the exact synthesis route would need to be determined experimentally.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often stabilized by hydrogen bonding and other non-covalent interactions. For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H...π interactions . It is reasonable to expect that the target compound may also form similar intermolecular interactions, particularly involving the thiophene rings and the chlorophenyl group, which could influence its crystal packing and stability.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acrylamide group. While the provided papers do not detail specific reactions for the compounds studied, it is known that acrylamides can undergo polymerization and can act as electrophiles in nucleophilic addition reactions. The presence of the thiophene and chlorophenyl groups in the target compound may also introduce additional reactivity, such as participation in halogenation or Suzuki coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be quite diverse. The compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits a monoclinic crystal system and has been characterized by single-crystal X-ray diffraction, showing strong O-H...O hydrogen bonds . The thermal properties, including heat of fusion and entropy of fusion, have also been studied . For the target compound, similar analytical techniques could be employed to determine its crystal structure, thermal behavior, and other physicochemical properties. The presence of the chlorophenyl and thiophene groups is likely to influence these properties, potentially leading to differences in melting points, solubility, and stability compared to the compounds discussed in the provided papers.
Scientific Research Applications
Polymerization Mechanisms
Research into the polymerization kinetics of related thiophene compounds, such as 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, reveals insights into the mechanism of polymer formation, indicating a free radical polymerization mechanism. This understanding is crucial for developing new materials with tailored properties for specific applications (Cho et al., 1999).
Organic Sensitizers for Solar Cells
In the realm of renewable energy, novel organic sensitizers incorporating thiophene units have shown exceptional performance in converting sunlight into electricity when anchored onto TiO2 films. These findings underscore the potential of such compounds in enhancing the efficiency of solar cells, contributing to the advancement of solar technology (Sanghoon Kim et al., 2006).
Electrophilic Reactions and Functionalization
The incorporation of thiophene moieties in electrophilic reactions, facilitated by samarium diiodide, enables the distant functionalization of molecules, producing compounds with potential pharmaceutical and industrial applications. This approach demonstrates the versatility of thiophene derivatives in synthetic chemistry (Yang et al., 2000).
Nonlinear Optical Limiting
Thiophene dyes have been investigated for their nonlinear optical limiting properties, which are essential for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. This research highlights the role of such compounds in developing advanced materials for optoelectronic devices (S. Anandan et al., 2018).
Antimicrobial Activities
The synthesis and characterization of thiourea derivatives have shown significant antimicrobial activities, especially against strains known for their biofilm-forming abilities. These findings indicate the potential of thiophene-related compounds in creating new antimicrobial agents to combat resistant bacterial infections (Carmen Limban et al., 2011).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-10,12H,11H2,(H,21,22)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRURSIRWBBHMJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

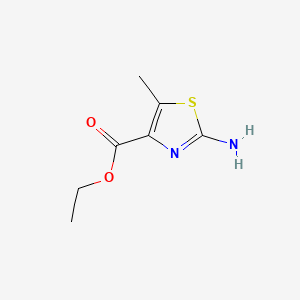
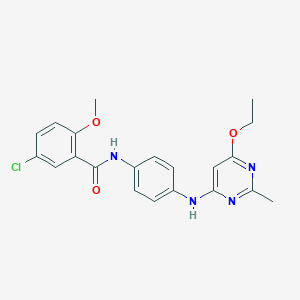
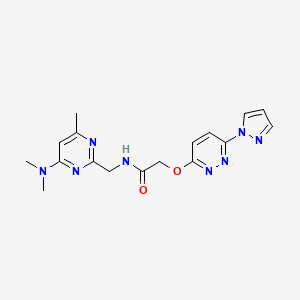
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
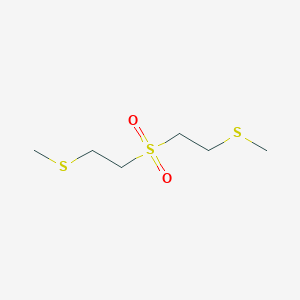
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
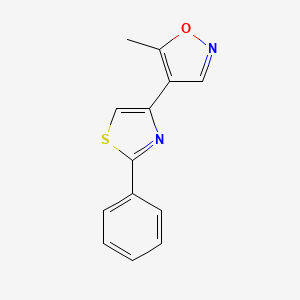

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)
